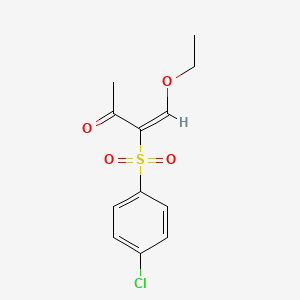

3-((4-氯苯基)磺酰基)-4-乙氧基丁-3-烯-2-酮

描述

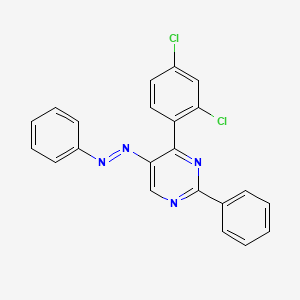

The compound "3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one" is a member of the sulfonamide class, which includes various molecules that have been studied for their antitumor properties. Sulfonamides have been evaluated in cell-based antitumor screens and some have shown potential as cell cycle inhibitors, with a few advancing to clinical trials .

Synthesis Analysis

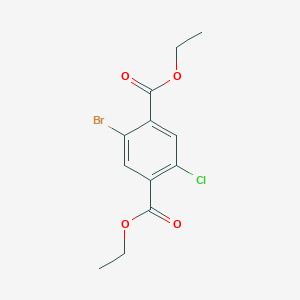

The synthesis of related sulfonamide compounds involves the preparation of chlorophenyl sulfones, which can be obtained with high yields through oxidative chlorination of hydroxyalkyl sulfides. The process can be controlled to stop at the sulfoxide stage by using metal salts like FeCl3 . Another related synthesis pathway includes the preparation of 1-(4-chlorophenyl)-4-methoxy-1,2,3-butanetrione-2-oxime, followed by cyclization to form substituted nitrosopyrazole, and subsequent sulfonylation .

Molecular Structure Analysis

The molecular structure of a closely related compound, "3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one," consists of nearly planar segments including the chlorophenyl ring and the ethene group with its immediate substituents. The sulfonyl plane is inclined at specific angles to the planes of the other moieties, indicating a complex three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide compounds can be diverse. For instance, the sulfonylation reaction has been used to modify the structure of pyrazole derivatives, which includes the introduction of a sulfonyl group to the molecule . The oxidative chlorination mentioned in the synthesis can also be considered a key chemical reaction in the formation of sulfone compounds .

Physical and Chemical Properties Analysis

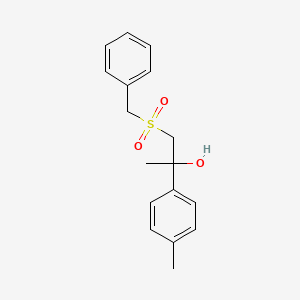

While specific physical and chemical properties of "3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one" are not detailed in the provided papers, related sulfonamide compounds have been detected in environmental samples, indicating their stability and persistence. For example, bis(4-chlorophenyl)-sulfone has been measured in marine waters and sediments, suggesting that these compounds have significant environmental stability .

科学研究应用

分子结构和合成

- 标题化合物分子包含三个近平面部分,不同的平面以特定角度相互倾斜,展示了该化合物的独特结构特征 (Krishnaiah, Raju, Lu, Chen, & Rao, 1995)。

- 与酚类的酸催化反应导致形成新的芳基磺酰基吡咯烷,显示其在合成吡咯烷-1-磺酰基芳烃衍生物中的潜力 (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017)。

生物化学研究

- 该化合物已被评估其选择性抑制人心脏chymase 的能力,分子建模研究表明与酶活性位点的特异性相互作用 (Niwata 等人,1997)。

晶体学和对接研究

- 已经进行了 X 射线晶体学和分子对接研究,以了解类似分子在酶活性位点中的取向和相互作用,为其潜在的药物应用提供见解 (Al-Hourani 等人,2015)。

合成和反应

- 该化合物已通过环化和磺酰化等反应参与各种衍生物的合成,表明其在有机合成中的多功能性 (Diana 等人,2018)。

抗病毒活性

- 由该化合物合成的衍生物已显示出抗烟草花叶病毒活性,暗示其在抗病毒研究中的潜力 (Chen 等人,2010)。

化学发光研究

- 已经对相关化合物的碱诱导化学发光进行了研究,有助于理解磺酰基取代分子的化学发光性质 (Watanabe 等人,2010)。

催化氧化研究

- 包括具有类似结构的化合物的氧铼配合物已被研究其在醇氧化中的催化活性,为有机合成提供了潜在应用 (Sousa, Bernardo, Florindo, & Fernandes, 2013)。

安全和危害

属性

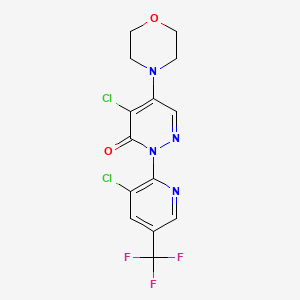

IUPAC Name |

(E)-3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJFBPCKVYIRGR-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C(=O)C)/S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B3036376.png)

![1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3036381.png)

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B3036383.png)

![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3036384.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide](/img/structure/B3036386.png)

![4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B3036388.png)

![4-(4-Chlorophenoxy)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3036389.png)

![[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol](/img/structure/B3036390.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B3036393.png)

![(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene](/img/structure/B3036394.png)